molecular formula C20H21Cl2NO B14610142 alpha,alpha-Bis(p-chlorophenyl)-3-quinuclidinemethanol CAS No. 57734-82-4

alpha,alpha-Bis(p-chlorophenyl)-3-quinuclidinemethanol

Cat. No.: B14610142
CAS No.: 57734-82-4
M. Wt: 362.3 g/mol
InChI Key: NEZSCPUXWGRDFD-UHFFFAOYSA-N
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Description

alpha,alpha-Bis(p-chlorophenyl)-3-quinuclidinemethanol: is a chemical compound known for its unique structure and properties It is a derivative of quinuclidine, a bicyclic amine, and features two p-chlorophenyl groups attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Bis(p-chlorophenyl)-3-quinuclidinemethanol typically involves the reaction of quinuclidine with p-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the aldehyde group to a hydroxyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: alpha,alpha-Bis(p-chlorophenyl)-3-quinuclidinemethanol is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interaction with biological macromolecules and its impact on cellular pathways .

Medicine: The compound has shown potential in medicinal chemistry for the development of new therapeutic agents. Its structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of alpha,alpha-Bis(p-chlorophenyl)-3-quinuclidinemethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

    Dichlorodiphenyltrichloroethane (DDT): A well-known insecticide with a similar structural motif.

    Dichlorodiphenyldichloroethylene (DDE): A breakdown product of DDT with similar properties.

    Dichlorodiphenyldichloroethane (DDD): Another related compound with insecticidal properties.

Uniqueness: alpha,alpha-Bis(p-chlorophenyl)-3-quinuclidinemethanol is unique due to its quinuclidine core, which imparts distinct chemical and biological properties.

Properties

CAS No.

57734-82-4

Molecular Formula

C20H21Cl2NO

Molecular Weight

362.3 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl-bis(4-chlorophenyl)methanol

InChI

InChI=1S/C20H21Cl2NO/c21-17-5-1-15(2-6-17)20(24,16-3-7-18(22)8-4-16)19-13-23-11-9-14(19)10-12-23/h1-8,14,19,24H,9-13H2

InChI Key

NEZSCPUXWGRDFD-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)C(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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